![molecular formula C22H16FN B4935219 4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, commonly known as BFCQ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BFCQ belongs to the class of heterocyclic compounds and is structurally similar to other quinoline derivatives.
Mecanismo De Acción
The mechanism of action of BFCQ is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways. For example, BFCQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. BFCQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BFCQ has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFCQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BFCQ has been shown to exhibit antiviral and antifungal properties, making it a potential candidate for the development of new antiviral and antifungal drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BFCQ is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, BFCQ has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug discovery and development. However, one of the limitations of BFCQ is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of BFCQ. One potential area of research is the development of new anticancer drugs based on the structure of BFCQ. Another potential area of research is the use of BFCQ as a fluorescent probe for imaging studies. In addition, further studies are needed to fully understand the mechanism of action of BFCQ and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of BFCQ involves several steps, including the preparation of 2-(2-fluorophenyl)benzoxazole, followed by the cyclization of the intermediate with 1,3-cyclopentadiene. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of BFCQ has been reported in several publications, and the yields obtained are generally moderate to good.
Aplicaciones Científicas De Investigación
BFCQ has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties. BFCQ has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
12-(2-fluorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNEMNFZVFITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2,3-dihydro-1h-cyclopenta-[c]benzo[f]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
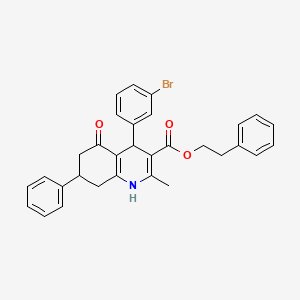
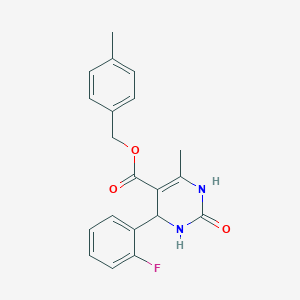
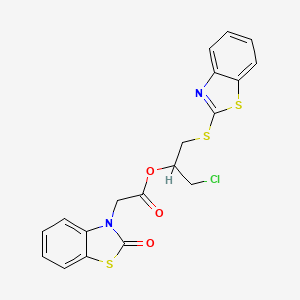

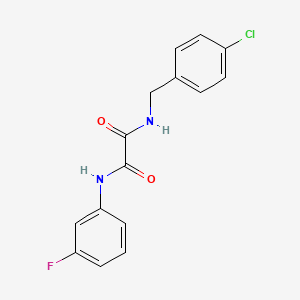

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
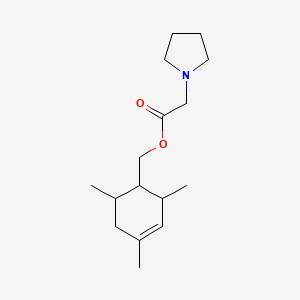
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)